Dichloro-1,3-thiazole-5-sulfonyl chloride

Description

Overview of 1,3-Thiazole Derivatives in Chemical Research

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of numerous natural and synthetic compounds. Its unique electronic properties and ability to engage in various chemical interactions have made it a privileged scaffold in medicinal chemistry and materials science.

The journey of thiazole (B1198619) chemistry began in the late 19th century, and since then, its significance has grown exponentially. A pivotal moment in its history was the identification of the thiazole ring in thiamine (B1217682) (Vitamin B1), a discovery that underscored its biological importance. This led to a surge in research, revealing the thiazole moiety in a plethora of other natural products, including penicillins.

Over the decades, synthetic chemists have developed numerous methods to construct and functionalize the thiazole ring, with the Hantzsch thiazole synthesis being one of the most classic and widely used methods. The continuous development of synthetic methodologies has expanded the library of thiazole derivatives, many of which have found applications as pharmaceuticals, agrochemicals, dyes, and catalysts. The structural versatility of the thiazole nucleus allows for fine-tuning of its physicochemical and biological properties, making it a perennial subject of chemical research.

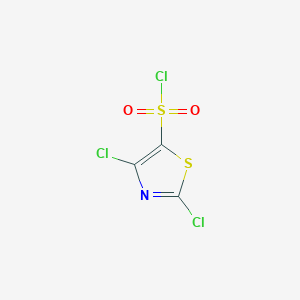

Dichloro-1,3-thiazole-5-sulfonyl chloride, with the chemical formula C₃Cl₃NO₂S₂, is a multifaceted molecule that can be classified into several chemical categories. scbt.com

Heterocyclic Compound: At its core, it is a derivative of 1,3-thiazole, a five-membered heterocyclic ring. The prefix "hetero" indicates the presence of atoms other than carbon within the ring, in this case, nitrogen and sulfur.

Organosulfur Compound: The presence of two sulfur atoms, one in the thiazole ring and one in the sulfonyl chloride group, places it within the broad class of organosulfur compounds.

Acyl Halide Analogue: The sulfonyl chloride (-SO₂Cl) group is a sulfur analogue of an acyl halide. This functional group is a key determinant of the compound's reactivity.

The specific substitution pattern of two chlorine atoms on the thiazole ring (at positions 2 and 4, leading to the systematic name 2,4-dichloro-1,3-thiazole-5-sulfonyl chloride) further defines its chemical character, influencing its electronic properties and steric environment.

Below is a table summarizing the key structural features of this compound.

| Feature | Description |

| Core Scaffold | 1,3-Thiazole |

| Functional Group | Sulfonyl Chloride (-SO₂Cl) |

| Substituents | Two Chlorine atoms |

| Molecular Formula | C₃Cl₃NO₂S₂ |

| Molecular Weight | 252.53 g/mol scbt.com |

Importance of Sulfonyl Chloride Functional Groups in Synthetic Chemistry

The sulfonyl chloride functional group is a powerhouse in synthetic organic chemistry, renowned for its reactivity and versatility as a synthetic intermediate.

The sulfonyl chloride group is characterized by a highly electrophilic sulfur atom. This electrophilicity arises from the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom bonded to the sulfur. This renders the sulfur atom susceptible to attack by a wide range of nucleophiles.

The typical reaction of a sulfonyl chloride involves the displacement of the chloride ion, which is an excellent leaving group. This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds under relatively mild conditions.

Sulfonyl chlorides are pivotal intermediates in a vast array of organic transformations. Their ability to react readily with nucleophiles makes them indispensable for introducing the sulfonyl group into molecules.

Formation of Sulfonamides: The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is fundamental in the synthesis of many pharmaceutical compounds. cbijournal.com

Formation of Sulfonate Esters: Alcohols react with sulfonyl chlorides to form sulfonate esters. These esters are themselves valuable intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

Friedel-Crafts Sulfonylation: Aromatic compounds can be sulfonylated using sulfonyl chlorides in the presence of a Lewis acid catalyst, leading to the formation of sulfones.

The versatility of sulfonyl chlorides as synthetic intermediates is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with diverse functionalities.

Scope and Research Objectives for this compound Studies

The unique combination of a dichlorinated thiazole ring and a reactive sulfonyl chloride group in this compound presents a rich area for chemical investigation. The primary research objectives for studies involving this compound are centered on exploring its synthetic utility and understanding the interplay between its structural features and reactivity.

Key research objectives include:

Development of Synthetic Methodologies: Devising efficient and scalable synthetic routes to this compound is a fundamental objective. This includes the chlorination of thiazole precursors and the subsequent introduction of the sulfonyl chloride group. For instance, the synthesis of the related compound 2-chloro-5-chloromethylthiazole (B146395) can be achieved through the chlorination of allyl isothiocyanate derivatives. googleapis.comsemanticscholar.orggoogle.com

Investigation of Reactivity: A thorough examination of the reactivity of this compound with a diverse range of nucleophiles is crucial. This includes studying its reactions with amines, alcohols, thiols, and other nucleophilic species to synthesize novel thiazole derivatives. For example, the reaction of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride with amines is known to produce sulfonamides. researchgate.net

Synthesis of Novel Bioactive Molecules: A major focus is the utilization of this compound as a building block for the synthesis of new molecules with potential biological activity. The thiazole and sulfonamide moieties are present in numerous pharmaceuticals, and combining them in novel structures is a promising strategy for drug discovery. Research has shown that thiazole derivatives bearing a sulfonamide group can exhibit anticancer and radiosensitizing activities.

Exploration of Structure-Activity Relationships: By synthesizing a library of derivatives from this compound, researchers can investigate how systematic changes in the molecular structure affect its chemical and biological properties. This is essential for the rational design of new compounds with desired characteristics.

The study of this compound is driven by the prospect of discovering new chemical transformations and creating novel molecules with valuable applications in various fields of science.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3Cl3NO2S2/c4-1-2(11(6,8)9)10-3(5)7-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZQYDKDJPFLNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=N1)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Cl3NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Precursor Chemistry of Dichloro 1,3 Thiazole 5 Sulfonyl Chloride

Established Synthetic Pathways for Thiazole-5-sulfonyl Chlorides

Traditional methods for synthesizing thiazole-5-sulfonyl chlorides primarily rely on two main strategies: the functionalization of a pre-existing thiazole (B1198619) ring or the direct introduction of the sulfonyl chloride group onto the thiazole core.

This approach involves the conversion of a suitable functional group at the C5 position of the thiazole ring into a sulfonyl chloride moiety. A common strategy is the oxidative chlorination of sulfur-containing precursors like thiols or their derivatives.

Chlorination of a readily available thiazole, such as 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, can afford the corresponding thiazole-5-sulfonyl chloride. researchgate.net This transformation highlights a multi-step process where the thiazole ring is first synthesized and functionalized, followed by a chlorination step to yield the desired sulfonyl chloride. researchgate.net Another established method utilizes benzylmercapto-substituted heterocycles as precursors. In this process, a substituted benzylmercapto compound is suspended in an aqueous acid solution, and chlorine gas is passed through the mixture to form the sulfonyl chloride derivative. google.com This method is advantageous as the benzylmercapto precursors are often easier to synthesize than the corresponding free thiols. google.com

More recent developments include the C-H sulfonylation of thiazole N-oxides. elsevierpure.com This protocol involves the O-activation of the thiazole N-oxide followed by a nucleophilic addition of a sulfinate, leading to the formation of 2-sulfonylthiazole derivatives. elsevierpure.com While this method targets the C2 position, the principle of activating the thiazole ring for sulfonylation is a key concept.

Direct chlorosulfonylation involves the introduction of the sulfonyl chloride group (-SO₂Cl) onto the thiazole ring in a single step, typically through electrophilic substitution using a strong chlorosulfonating agent. Chlorosulfonic acid (ClSO₃H) is the most common reagent for this transformation. researchgate.netrsc.org

This reaction is a standard method for producing aryl sulfonyl chlorides and can be applied to heterocyclic systems. mdpi.com For instance, an N-acetyl-4-methylthiazole can be treated with chlorosulfonic acid to produce the corresponding sulfonyl chloride. rsc.org The reaction involves heating the thiazole precursor with an excess of chlorosulfonic acid, followed by quenching the mixture in water to precipitate the product. rsc.org Another approach involves the diazotization of an amino-substituted thiazole, followed by a chlorosulfonylation reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. researchgate.net

| Methodology | Precursor Type | Key Reagents | General Conditions | References |

| Sulfonylation of Precursors | Thiazole with a C5 functional group (e.g., -SMe, -SCH₂Ph) | Chlorine (Cl₂), Oxidizing agents | Aqueous acid, low temperatures | researchgate.net, google.com |

| Direct Chlorosulfonylation | Unsubstituted or activated thiazole, amino-thiazole | Chlorosulfonic acid (ClSO₃H), Sodium nitrite (B80452)/SO₂/CuCl | Heating with excess acid, or diazotization followed by reaction with SO₂ | rsc.org, researchgate.net |

Novel and Sustainable Synthetic Approaches

In response to the limitations of traditional methods, which often involve harsh conditions and hazardous reagents, recent research has focused on developing more efficient, safer, and environmentally benign synthetic routes.

While direct metal-catalyzed synthesis of the sulfonyl chloride group on a thiazole is not widely reported, metal catalysis plays a crucial role in constructing complex thiazole precursors. Transition-metal-catalyzed cross-coupling reactions are instrumental in creating functionalized heterocycles that can subsequently undergo chlorosulfonylation. For example, palladium-catalyzed reactions can be used to diversify thiazole cores through direct arylation. nih.gov

Novel catalytic cycles are being developed for thiazole synthesis itself, moving beyond the traditional Hantzsch synthesis. A rhodium(II)-catalyzed reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters provides 2,5-disubstituted thiazoles. organic-chemistry.orgorganic-chemistry.org Similarly, iridium-catalyzed C-H insertion of sulfoxonium ylides into thioamides offers a versatile and substrate-tolerant approach to synthesizing a library of thiazole derivatives. nih.gov These advanced precursors, built with metal catalysis, can then be subjected to established chlorosulfonylation methods. Furthermore, the resulting sulfonylated thiazole can act as a versatile building block where the sulfone moiety serves as a reactive tag for further transformations, including SNAr reactions and metal-catalyzed couplings. rsc.org

Green chemistry aims to reduce the environmental impact of chemical processes. researchgate.netbohrium.com For thiazole sulfonyl chloride synthesis, this involves two main aspects: the synthesis of the thiazole ring and the formation of the sulfonyl chloride group.

Recent progress in the green synthesis of thiazole precursors includes microwave-assisted and ultrasound-mediated reactions, the use of environmentally benign solvents like water or PEG-400, and the application of recyclable catalysts. researchgate.netbepls.com For example, an eco-friendly protocol for synthesizing 1,3-thiazole derivatives utilizes a recyclable chitosan (B1678972) hydrogel as an efficient base catalyst under ultrasonic irradiation. mdpi.com

For the sulfonyl chloride formation step, a greener alternative to traditional chlorinating agents has been developed. This method employs the oxyhalogenation of thiols or disulfides using oxone and a halide salt (like KCl) in water at room temperature. rsc.org This approach avoids the use of hazardous reagents and harsh conditions, producing sulfonyl chlorides in high yields. rsc.org

Flow chemistry offers significant advantages for the synthesis of sulfonyl chlorides, which often involves highly exothermic reactions and hazardous reagents like chlorine gas or chlorosulfonic acid. rsc.orgrsc.org The use of microreactors or continuous flow systems provides superior control over reaction parameters, improves heat and mass transfer, and enhances process safety by minimizing the volume of hazardous material at any given time. mdpi.comrsc.org

A continuous flow protocol has been developed for the synthesis of sulfonyl chlorides from thiols and disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as a dual-function reagent for oxidative chlorination. rsc.org This system operates with short residence times and achieves a high space-time yield. rsc.org Another approach utilizes an automated continuous system with multiple continuous stirred-tank reactors (CSTRs) for the large-scale production of aryl sulfonyl chlorides using chlorosulfonic acid. mdpi.com This automated process leads to significant improvements in consistency, reliability, and spacetime yield compared to batch processes. mdpi.com Flow chemistry has also been successfully applied to the Sandmeyer-type chlorosulfonylation of in-situ generated diazonium salts, providing a safer and more scalable route to arylsulfonyl chlorides. researchgate.net

| Approach | Key Principles | Examples & Reagents | Advantages | References |

| Metal-Catalyzed Functionalization | Synthesis of advanced thiazole precursors via catalysis. | Rh(II), Ir(I), Pd(0) catalysts for C-C and C-H functionalization. | Access to diverse and complex thiazole structures. | organic-chemistry.org, nih.gov |

| Green Chemistry | Use of benign solvents, recyclable catalysts, and safer reagents. | Water, PEG-400, biocatalysts, Oxone-KCl. | Reduced environmental impact, increased safety, cost-effectiveness. | bepls.com, mdpi.com, rsc.org |

| Flow Chemistry | Continuous processing in microreactors or CSTRs. | DCH, Chlorosulfonic acid in flow systems. | Enhanced safety, scalability, process control, higher yield. | rsc.org, mdpi.com, researchgate.net |

Precursor Compound Synthesis and Derivatization

The generation of appropriately substituted precursors is the cornerstone of a successful synthesis of the target molecule. This involves building the thiazole ring with the necessary substituents or with functional groups that can be converted to the required chloro groups at a later stage.

The construction of the thiazole nucleus is the initial and most critical phase. Various classical and modern synthetic methods can be adapted to produce thiazoles with a substitution pattern amenable to conversion into the final product. The Hantzsch thiazole synthesis, for instance, remains a fundamental approach, involving the condensation of a thioamide with an α-halocarbonyl compound. youtube.comnih.gov

Key synthetic strategies for obtaining substituted thiazoles include:

Hantzsch Synthesis : This venerable method involves the reaction of a thioamide with an α-haloketone. For the synthesis of a precursor to Dichloro-1,3-thiazole-5-sulfonyl chloride, a strategically chosen thioamide and a polychlorinated carbonyl compound would be required. The reaction proceeds via an initial S-alkylation, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.comnih.gov

Cook-Heilbron Synthesis : This method utilizes α-aminonitriles, which react with reagents like carbon disulfide or dithioacids to yield 5-aminothiazoles. pharmaguideline.com These amino groups can potentially be converted into chloro substituents via Sandmeyer-type reactions.

From Thioamides and α-chloroxiranes : Substituted thioamides can react with 2-chlorooxiranes to produce thiazole derivatives, offering another route to functionalized precursors. pharmaguideline.com

Multi-component Reactions : Modern synthetic approaches leverage multi-component reactions to build molecular complexity in a single step. For example, reactions involving simple aldehydes, amines, and elemental sulfur, often catalyzed by copper, can produce substituted thiazoles. organic-chemistry.org

A plausible precursor could be a thiazole bearing functional groups at positions 2, 4, and 5 that can be manipulated. For example, the synthesis of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride proceeds from 2-methyl-5-methylsulfanyl-4-tosyl-1,3-thiazole, highlighting the use of a pre-functionalized thiazole ring which is then chlorinated to form the sulfonyl chloride. researchgate.netresearchgate.net Similarly, a precursor for the target compound might involve a 2,4-diaminothiazole, where the amino groups are later converted to chloro groups.

Table 1: Selected Synthetic Routes to Substituted Thiazoles

| Synthesis Name | Reactants | Product Type | Reference |

|---|---|---|---|

| Hantzsch Synthesis | Thioamide + α-Halocarbonyl | General Substituted Thiazoles | youtube.comnih.gov |

| Cook-Heilbron Synthesis | α-Aminonitrile + Dithioacid/CS₂ | 5-Aminothiazoles | pharmaguideline.com |

| From Thioamides | Thioamide + 2-Chlorooxirane | Substituted Thiazoles | pharmaguideline.com |

| Gewald Reaction | α-Cyano Ketone + Sulfur + Amine | 2-Aminothiazoles | researchgate.net |

| Multi-component | Aldehyde + Amine + Sulfur | Substituted Thiazoles | organic-chemistry.org |

Given the multiple reactive sites on the thiazole ring, the use of protecting groups and the strategic placement of functional handles are essential for directing the synthesis. jocpr.com The reactivity of the thiazole protons (C2-H, C4-H, C5-H) varies, with C2 being the most acidic and susceptible to deprotonation, while electrophilic substitution typically favors the C5 position. pharmaguideline.comwikipedia.org

Protecting Groups : In a multi-step synthesis, functional groups such as amines or hydroxyls, which might be precursors to the chloro substituents, must be protected. Common protecting groups like tert-Butoxycarbonyl (Boc) for amines or silyl (B83357) ethers for hydroxyls are employed to prevent unwanted side reactions during subsequent synthetic steps, such as the introduction of the sulfonyl chloride group. jocpr.comnih.gov For instance, an amino group, a potential precursor to a chloro group via a Sandmeyer reaction, would be protected during the chlorosulfonation step. nih.gov

Functional Handles : Groups like methylsulfanyl (-SMe) or amino (-NH₂) can serve as "handles" for further functionalization. The methylsulfanyl group, as seen in the synthesis of a related thiazole sulfonyl chloride, can be displaced or modified. researchgate.net An amino group at the C2 or C4 position can be converted into a chloro group. Diazotization of an amino-thiazole followed by a Sandmeyer reaction with a copper(I) chloride source is a standard method for this transformation. researchgate.net Similarly, a hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃).

The strategic sequence of installing and removing these groups is critical. For example, the sulfonyl chloride moiety is often introduced late in the synthetic sequence due to its high reactivity. nih.govnih.gov

Mechanistic Investigations of Synthesis Reactions

Understanding the reaction mechanisms is pivotal for optimizing reaction conditions and maximizing the yield of the desired product while minimizing side reactions.

The formation of this compound involves several key reaction types, each with distinct intermediates.

Thiazole Ring Formation (Hantzsch) : The mechanism is well-established and proceeds through key intermediates. The first step is a nucleophilic attack (Sₙ2 type) of the thioamide's sulfur atom on the α-halocarbonyl, forming an S-alkylation intermediate. nih.gov This is followed by an intramolecular nucleophilic attack of the nitrogen on the carbonyl carbon, leading to a hydroxyl-thiazoline intermediate. Subsequent dehydration (loss of a water molecule) yields the final aromatic thiazole ring. nih.gov

Electrophilic Chlorosulfonation : The introduction of the -SO₂Cl group at the C5 position is an electrophilic aromatic substitution. The reaction of the thiazole precursor with chlorosulfonic acid (ClSO₃H) is a common method. rsc.org The mechanism likely involves the formation of a highly electrophilic sulfur trioxide (SO₃) species or a related chlorosulfonyl cation. This electrophile attacks the electron-rich C5 position of the thiazole ring, proceeding through a charged intermediate known as a sigma complex or Wheland intermediate. The aromaticity is then restored by the loss of a proton. In some cases, sulfenyl chlorides (RSCl) have been observed as intermediates in reactions involving thiols, suggesting that related sulfur-halogen species could be involved in the sulfonation pathway. nih.gov

Diazotization and Substitution : If amino groups are used as precursors for the chloro-substituents, the mechanism involves the formation of a diazonium salt intermediate. The aminothiazole is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form the thiazole-diazonium salt. rsc.orggoogle.com This intermediate is highly reactive and can undergo nucleophilic substitution. In the Sandmeyer reaction, a copper(I) catalyst facilitates the replacement of the diazonium group with a chloride ion, proceeding through a proposed radical or organocopper intermediate.

Optimizing the synthesis of this compound involves a systematic study of various reaction parameters to enhance yield and purity.

Temperature Control : Many of the key reactions are highly temperature-dependent. The initial formation of diazonium salts, for example, must be carried out at low temperatures (typically below 0 °C) to prevent decomposition of the unstable intermediate. rsc.orggoogle.com Conversely, chlorosulfonation reactions often require heating to overcome the activation energy barrier for the electrophilic substitution on the relatively stable aromatic ring. rsc.org

Reagent Stoichiometry : The molar ratios of reactants are crucial. In chlorosulfonation, a significant excess of chlorosulfonic acid is often used to serve as both the reagent and the solvent. rsc.org In the synthesis of sulfonyl chlorides from sulfonyl hydrazides, the stoichiometry of the N-halosuccinimide reagent is carefully controlled to ensure complete conversion without over-oxidation. nih.gov

Catalyst Selection : The choice and amount of catalyst can dramatically influence reaction rates and selectivity. In Sandmeyer reactions, the use of a copper(I) catalyst is essential for the efficient conversion of the diazonium salt to the chloride. rsc.org

Solvent Effects : The solvent can influence reaction rates and the stability of intermediates. While some reactions like chlorosulfonation may be performed neat, others require specific solvents to ensure solubility of reactants and to mediate the reaction. Acetonitrile is a common solvent for the synthesis of sulfonyl chlorides from sulfonyl hydrazides. nih.gov

Table 2: Typical Parameters for Reaction Optimization

| Reaction Step | Key Parameters | Typical Conditions | Rationale / Reference |

|---|---|---|---|

| Chlorosulfonation | Temperature, Reagent Ratio | Heat (e.g., 50-60 °C), Excess ClSO₃H | Overcome activation energy; drive reaction to completion. rsc.org |

| Diazotization | Temperature | Low temperature (-5 to 0 °C) | Stabilize the diazonium salt intermediate. rsc.orggoogle.com |

| Sandmeyer Reaction | Catalyst, Temperature | CuCl, 0 °C to RT | Catalyze the displacement of N₂. rsc.org |

| Protecting Group Removal | Reagent, Solvent | TFA in DCM (for Boc) | Mild conditions to deprotect without affecting other groups. nih.gov |

Iii. Chemical Reactivity, Derivatization, and Transformation Studies

Reactions Involving the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group in 2,4-dichloro-1,3-thiazole-5-sulfonyl chloride is a highly reactive electrophilic center, making it a versatile precursor for the synthesis of a wide range of derivatives. Its reactivity is primarily characterized by nucleophilic substitution at the sulfur atom and reductive transformations.

The electron-deficient sulfur atom of the sulfonyl chloride moiety is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This forms the basis for the synthesis of important classes of compounds such as sulfonamides and sulfonate esters.

The reaction of dichloro-1,3-thiazole-5-sulfonyl chloride with primary or secondary amines is a fundamental method for the synthesis of N-substituted sulfonamides. This reaction, often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270), proceeds via nucleophilic attack of the amine on the sulfonyl chloride. ekb.egresearchgate.net The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction. ekb.eg

The general synthetic route involves dissolving the sulfonyl chloride in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), and adding the amine, followed by a base. ekb.eg The reaction is typically stirred at room temperature until completion. ekb.eg A wide variety of aliphatic, aromatic, and heterocyclic amines can be used, leading to a diverse library of thiazole-based sulfonamides. ekb.egresearchgate.net For instance, an analogous compound, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, readily reacts with amines to form sulfonamides, highlighting the general reactivity of this class of compounds. researchgate.net

| Sulfonyl Chloride Reactant | Amine Nucleophile | Base/Solvent | Yield | Reference |

|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Triethylamine / THF | 85% | ekb.eg |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride | Various amines | Triethylamine / Acetonitrile | Good | researchgate.net |

| p-Toluenesulfonyl chloride | Allylamine | Triethylamine / Acetone (Microwave) | 95% | ekb.eg |

This compound can react with alcohols or phenols to yield the corresponding sulfonate esters. organic-chemistry.org This reaction, known as sulfonylation, is typically performed in the presence of a base such as pyridine, which also often serves as the solvent. youtube.com The mechanism involves the alcohol's oxygen atom acting as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. youtube.comyoutube.com A key feature of this transformation is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of stereochemistry at the alcohol's carbon center. youtube.com

| Sulfonyl Chloride | Alcohol | Conditions | Product Type | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Primary/Secondary Alcohols | Pyridine | Alkyl Tosylate | youtube.com |

| Methanesulfonyl chloride | Primary/Secondary Alcohols | Pyridine | Alkyl Mesylate | youtube.com |

Hydrolysis of the sulfonyl chloride group leads to the formation of the corresponding sulfonic acid. This reaction occurs when the compound is treated with water, where water acts as the nucleophile. The resulting 2,4-dichloro-1,3-thiazole-5-sulfonic acid is a strong acid.

In aqueous basic solutions, this compound undergoes hydrolysis when reacting with hydroxide (B78521) ions (OH⁻). The hydroxide ion is a potent nucleophile that readily attacks the sulfonyl group, displacing the chloride to form a sulfonate salt.

Similarly, alkoxide ions (RO⁻), generated by treating an alcohol with a strong base, react with the sulfonyl chloride to produce sulfonate esters. This method is an alternative to the direct reaction with alcohols in the presence of a weaker base like pyridine and can be more effective for less reactive alcohols.

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) provides the corresponding sulfonyl hydrazide. This reaction proceeds via nucleophilic substitution, with the hydrazine molecule attacking the sulfonyl chloride. lookchem.com

This sulfonyl hydrazide intermediate is a valuable building block. It can be further reacted with various aldehydes and ketones to synthesize a wide array of sulfonyl hydrazones. nih.govresearchgate.net A convenient one-pot synthesis has been developed where the sulfonyl chloride is first reacted with hydrazine hydrate in water, and then an aldehyde or ketone is added to the same reaction mixture to form the final sulfonyl hydrazone product in good yields. lookchem.com

| Sulfonyl Chloride | Carbonyl Compound | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Various aryl sulfonyl chlorides | Vinyl azides (precursor to carbonyls) | 1. Hydrazine hydrate, Et3N, Water; 2. Vinyl azide, Me4NCl, 60°C | Aryl Sulfonyl Hydrazone | lookchem.com |

| Benzenesulfonohydrazide (from sulfonyl chloride) | Various carbaldehydes | p-Toluenesulfonic acid (cat.), Ethanol, Reflux | N-substituted Sulfonyl Hydrazone | nih.gov |

The sulfonyl chloride group can be reduced to the corresponding thiol (mercaptan). A common method for this transformation is catalytic hydrogenation. google.comgoogle.com This process involves reacting the sulfonyl chloride with hydrogen gas under pressure in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.com The reaction is typically conducted in a solvent and in the presence of a base to neutralize the HCl formed. google.com It is noteworthy that substituent groups like chlorine atoms on the aromatic ring are generally resistant to these hydrogenation conditions. google.comgoogle.com

Alternative reducing agents, such as zinc powder in an acidic medium, can also be employed to convert sulfonyl chlorides to thiols. nih.gov These reductive processes open up pathways to a different class of sulfur-containing thiazole (B1198619) derivatives.

Reductive Transformations

Conversion to Sulfinic Acids and Thiols

The sulfonyl chloride functional group is a versatile precursor for the synthesis of other sulfur-containing compounds, notably sulfinic acids and thiols, through reductive processes. While specific studies detailing these reductions for this compound are not prevalent, the reactivity is well-established for analogous aryl and heteroaryl sulfonyl chlorides.

The conversion to thiols is typically achieved through robust reduction methods. Common laboratory and industrial approaches include the use of zinc dust in the presence of acids like acetic or sulfuric acid, or reduction with hydroiodic acid. taylorfrancis.comgoogle.comgoogle.com A prominent method involves catalytic hydrogenation, where the sulfonyl chloride is treated with hydrogen gas under pressure in the presence of a noble metal catalyst, such as palladium on carbon (Pd/C). google.comcore.ac.uk This reaction is generally performed in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. taylorfrancis.com A patent describing this process includes 2,3-dihydro-4-thiazolesulfonyl chloride as a representative substrate, underscoring the applicability of this method to thiazole-based systems. google.com

The formation of sulfinic acids from sulfonyl chlorides can occur under controlled reduction conditions. It has been noted that during the catalytic hydrogenation of sulfonyl chlorides to thiols, the use of excess base can decrease the selectivity for the thiol and promote the formation of a sulfinic acid salt as a competing product. google.com Alternatively, sulfonyl chlorides can be reduced to sulfinamides, which are precursors to sulfinic acids, through treatment with a reducing agent like triphenylphosphine (B44618) in the presence of an amine. nih.gov

Table 1: General Methods for Reduction of Aryl Sulfonyl Chlorides

| Product | Reagents and Conditions | Reference |

|---|---|---|

| Thiol | Zn / H₂SO₄ or CH₃COOH | google.comgoogle.com |

| Thiol | H₂ (pressure), Pd/C catalyst, base | taylorfrancis.comcore.ac.uk |

| Thiol | HI / CH₃COOH | thieme-connect.de |

Oxidative Transformations

Further oxidation of this compound is generally not a feasible or commonly reported transformation. The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is already in its highest possible oxidation state of +6. Additionally, the thiazole ring is rendered significantly electron-deficient by the presence of two chlorine atoms and the powerful electron-withdrawing sulfonyl chloride group. This electronic state deactivates the ring, making it resistant to typical oxidative processes that would otherwise modify the heterocyclic core. While oxidative ring-opening has been observed for other thiazole systems, such as benzothiazoles, under specific conditions, this reactivity is not characteristic of the highly functionalized and electron-poor this compound. researchgate.net

Reactivity of the Dichloro-1,3-thiazole Ring System

Electrophilic Aromatic Substitution on the Thiazole Ring (if applicable)

Electrophilic aromatic substitution (EAS) is not a viable reaction pathway for this compound. The thiazole ring is inherently electron-deficient compared to benzene, making it less susceptible to attack by electrophiles. slideshare.net This low reactivity is profoundly amplified in the target molecule by the cumulative electron-withdrawing effects of two chlorine substituents and a sulfonyl chloride group at the C-5 position. These groups severely deactivate the ring towards electrophilic attack. ias.ac.in Furthermore, established patterns of thiazole reactivity indicate that when EAS does occur on activated thiazoles, it preferentially takes place at the C-5 position. slideshare.net Since this position is already occupied, this pathway is sterically and electronically blocked.

Nucleophilic Aromatic Substitution on the Chlorinated Thiazole Ring

In stark contrast to its inertness toward electrophiles, the chlorinated thiazole ring is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the sulfonyl group makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles. The chlorine atoms at the C-2 and C-4 positions serve as effective leaving groups in these reactions.

Studies on closely related analogs, such as 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride, have shown that the molecule can readily undergo nucleophilic substitution reactions with amines. researchgate.net For dichlorinated heterocyclic systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, substitution often occurs regioselectively. nih.govwuxiapptec.com Typically, the C-4 position is more reactive towards nucleophiles than the C-2 position due to the electronic influence of the heterocyclic nitrogen atoms. wuxiapptec.com It is therefore anticipated that this compound would react preferentially at the C-4 position with one equivalent of a nucleophile, with the second substitution at C-2 requiring more forcing conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be expected to displace the chlorine atoms to yield diverse 2,4-disubstituted thiazole derivatives.

Ring-Opening and Ring-Closure Reactions

The thiazole ring is an aromatic and generally stable heterocyclic system. Ring-opening reactions are not common and typically require harsh conditions or specific activating groups. Reductive ring-opening of certain thiazoles with sodium in liquid ammonia (B1221849) has been reported, with the reaction's course depending on the substituents. researchgate.net Similarly, oxidative ring-opening has been documented for benzothiazole (B30560) derivatives, proceeding through a sulfonate ester intermediate. researchgate.net However, for a robust, electron-poor system like this compound, such ring-cleavage reactions are not a characteristic feature of its chemistry.

Conversely, the compound can be viewed as a potential building block in ring-closure reactions, where its existing functional groups participate in the formation of new fused ring systems. While specific examples starting from this compound are not detailed in the literature, its derivatives, formed via nucleophilic substitution, could possess functionalities suitable for subsequent intramolecular cyclization to construct more complex polycyclic heterocycles.

Advanced Derivatization and Functionalization

This compound is a versatile scaffold for advanced derivatization, enabling the synthesis of complex molecules through reactions at its three distinct functional sites: the sulfonyl chloride group and the two ring-bound chlorine atoms.

The most direct functionalization involves the reaction of the sulfonyl chloride group with primary or secondary amines to generate extensive libraries of sulfonamides. ekb.egresearchgate.net This reaction is typically straightforward, proceeding in the presence of a base to yield the corresponding N-substituted Dichloro-1,3-thiazole-5-sulfonamides.

More advanced derivatization focuses on the sequential replacement of the ring chlorine atoms using metal-catalyzed cross-coupling reactions. Based on the reactivity of analogous compounds like 2,4-dibromothiazole (B130268) and 3,5-dichloro-1,2,4-thiadiazole, regioselective cross-coupling is highly feasible. documentsdelivered.comnih.govresearchgate.net Palladium-catalyzed reactions such as the Suzuki-Miyaura (using boronic acids) or Stille (using organostannanes) couplings can be employed to form new carbon-carbon bonds. researchgate.netresearchgate.net Typically, the more reactive chlorine (expected at C-4) can be substituted under milder conditions, allowing for the isolation of a mono-substituted intermediate. A subsequent coupling reaction under more vigorous conditions can then replace the second chlorine atom, providing access to 2,4-disubstituted thiazoles with either identical or different substituents. nih.gov

Table 2: Potential Advanced Derivatization Reactions

| Reaction Type | Reagents and Conditions | Product Type | Reference (Analogous Systems) |

|---|---|---|---|

| Sulfonamide Synthesis | R¹R²NH, base (e.g., Et₃N) | 2,4-dichloro-1,3-thiazole-5-sulfonamides | researchgate.netekb.eg |

| Suzuki Coupling (C-4) | Ar-B(OH)₂, Pd catalyst, base, mild temp. | 2-chloro-4-aryl-1,3-thiazole derivatives | nih.govresearchgate.net |

| Suzuki Coupling (C-2) | Ar-B(OH)₂, Pd catalyst, base, higher temp. | 2,4-diaryl-1,3-thiazole derivatives | nih.govresearchgate.net |

This sequential and regioselective functionalization allows for the systematic construction of a wide array of complex thiazole derivatives, making this compound a valuable building block in medicinal and materials chemistry.

Stereoselective and Regioselective Reactions

The inherent reactivity of the sulfonyl chloride group and the chlorinated thiazole core allows for a range of stereoselective and regioselective transformations. These reactions are crucial for controlling the three-dimensional arrangement of atoms and the specific placement of functional groups in the resulting molecules, which is paramount in the synthesis of biologically active compounds and functional materials.

While specific studies on the stereoselective reactions of this compound are not extensively documented, the principles of asymmetric synthesis can be applied to its derivatives. For instance, the sulfonyl chloride can be reacted with chiral amines or alcohols to form sulfonamides or sulfonate esters, respectively. The inherent chirality of the nucleophile can direct subsequent transformations in a stereoselective manner. The development of chiral catalysts for reactions involving sulfonyl chlorides is an active area of research, and such methodologies could be extended to this specific thiazole derivative.

Regioselectivity in the reactions of this compound is a key consideration due to the presence of two chlorine atoms at the C2 and C4 positions of the thiazole ring, in addition to the sulfonyl chloride group at the C5 position. Nucleophilic aromatic substitution (SNAr) reactions on the dichlorothiazole ring are expected to exhibit regioselectivity based on the electronic properties of the ring and the nature of the incoming nucleophile. mdpi.comwuxiapptec.com The electron-withdrawing sulfonyl chloride group significantly influences the electrophilicity of the carbon atoms in the thiazole ring, thereby directing the attack of nucleophiles. stackexchange.com

Theoretical and experimental studies on similar dichlorinated heterocyclic systems, such as 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, have shown that the position of nucleophilic attack is governed by factors like the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and the stability of the Meisenheimer intermediate. mdpi.comwuxiapptec.com In many cases, substitution occurs preferentially at the C4 position. mdpi.com Similar principles would apply to this compound, where one chlorine atom would be more susceptible to displacement than the other, allowing for selective functionalization. The precise regiochemical outcome would depend on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile employed. nih.gov

Table 1: Potential Regioselective Reactions of this compound

| Reaction Type | Nucleophile | Potential Product(s) | Controlling Factors |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Monosubstituted or disubstituted thiazole derivatives | Electronic effects of substituents, steric hindrance, reaction conditions |

| Sulfonylation | Alcohols, Amines | Sulfonate esters, Sulfonamides | Reactivity of the sulfonyl chloride group |

Synthesis of Complex Polyheterocyclic Systems

The multifunctional nature of this compound makes it an excellent precursor for the synthesis of complex polyheterocyclic systems. nih.govrsc.org These fused ring systems are of significant interest in medicinal chemistry and materials science due to their often unique biological activities and physical properties.

The general strategy for constructing polyheterocyclic systems from this starting material involves sequential or one-pot reactions that utilize its different reactive sites. For instance, the sulfonyl chloride group can be reacted with a binucleophilic reagent containing both an amine and another nucleophilic group (e.g., a hydroxyl or thiol). This initial reaction forms a sulfonamide linkage, and the pendant nucleophilic group can then undergo an intramolecular cyclization by displacing one of the chlorine atoms on the thiazole ring. This approach can lead to the formation of fused thiazolo-oxazine or thiazolo-thiazine ring systems.

Another approach involves the initial regioselective substitution of one of the chlorine atoms with a suitable nucleophile that carries a functional group capable of further transformation. For example, reaction with an amino-substituted phenol (B47542) could be followed by an intramolecular cyclization to form a benzoxazolyl-thiazole derivative. The specific ring system synthesized can be tailored by the choice of the binucleophilic reagent and the reaction conditions that control the regioselectivity of the initial substitution. nih.govrsc.org

Table 2: Examples of Polyheterocyclic Systems Potentially Derived from this compound

| Reagent | Resulting Fused Ring System | Reaction Sequence |

| Aminoalcohols | Thiazolo-oxazine derivatives | 1. Sulfonamide formation 2. Intramolecular O-alkylation |

| Aminothiols | Thiazolo-thiazine derivatives | 1. Sulfonamide formation 2. Intramolecular S-alkylation |

| o-Phenylenediamine | Thiazolo-benzimidazole derivatives | 1. Regioselective amination 2. Intramolecular cyclization |

Tandem Reactions and Cascade Processes

Tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer a highly efficient strategy for the rapid construction of complex molecules. nih.gov The reactivity profile of this compound is well-suited for its application in such processes.

A plausible tandem reaction involving this compound could be initiated by the reaction of the sulfonyl chloride group with a suitable nucleophile. The resulting sulfonamide or sulfonate ester intermediate could then undergo a subsequent intramolecular reaction. For instance, if the nucleophile contains an appropriately positioned double or triple bond, an intramolecular cyclization could be triggered, leading to the formation of a new ring fused to the thiazole core.

Furthermore, multicomponent reactions (MCRs) involving this compound could provide a powerful tool for generating molecular diversity. researchgate.netmdpi.comrug.nl In a hypothetical MCR, the thiazole derivative could react with two or more other components in a one-pot process to assemble a complex product. For example, a reaction involving an amine, an aldehyde, and the thiazole sulfonyl chloride could potentially lead to the formation of a complex heterocyclic scaffold through a series of interconnected reactions.

While specific examples of tandem and cascade reactions involving this compound are not prevalent in the literature, the principles of these reaction types can be applied to design novel synthetic routes. The development of such efficient and atom-economical processes is a key goal in modern organic synthesis.

Iv. Advanced Spectroscopic and Structural Characterization Techniques

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in Dichloro-1,3-thiazole-5-sulfonyl chloride.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the sulfonyl chloride and the dichloro-thiazole moieties will dominate the spectrum.

The sulfonyl chloride group (-SO₂Cl) is expected to exhibit strong and characteristic absorption bands. acdlabs.com Specifically, the asymmetric and symmetric stretching vibrations of the S=O bonds typically appear in the ranges of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The S-Cl stretching vibration is generally observed at lower frequencies. cdnsciencepub.com

The dichloro-thiazole ring also contributes to the FT-IR spectrum. Vibrations associated with the C=N and C=C bonds within the thiazole (B1198619) ring are anticipated in the 1500-1650 cm⁻¹ region. mdpi.comnih.gov The C-Cl stretching vibrations will also be present, typically in the fingerprint region of the spectrum. The interpretation of FT-IR spectra for thiazole derivatives can be complex due to the coupling of various vibrational modes. mdpi.comresearchgate.net

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1650-1500 | Medium | C=N and C=C stretching (thiazole ring) |

| 1410-1370 | Strong | Asymmetric SO₂ stretching |

| 1204-1166 | Strong | Symmetric SO₂ stretching |

| 800-600 | Medium | C-Cl stretching |

| ~375 | Strong | S-Cl stretching |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric bonds.

For this compound, the S-Cl stretching mode is expected to be a strong and readily identifiable band in the Raman spectrum, typically observed around 375 cm⁻¹. cdnsciencepub.com The symmetric vibrations of the sulfonyl group and the thiazole ring are also expected to produce distinct Raman signals. The study of similar compounds like p-Iodobenzene sulfonyl chloride has shown the utility of Raman spectroscopy in assigning vibrational modes. researchgate.net

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1650-1500 | Medium | C=N and C=C stretching (thiazole ring) |

| 1204-1166 | Medium | Symmetric SO₂ stretching |

| ~375 | Strong | S-Cl stretching |

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₃Cl₃NO₂S₂). uni.lu

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of chlorine and sulfur isotopes, this peak will be accompanied by characteristic isotopic pattern peaks (M+2, M+4, etc.). The fragmentation pattern will likely involve the loss of small, stable molecules or radicals. sapub.orgresearchgate.net Common fragmentation pathways for sulfonyl chlorides include the loss of SO₂ or Cl. nih.gov The thiazole ring may also fragment, leading to the formation of smaller charged species. researchgate.net

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion |

| [M]⁺ | Molecular Ion |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

X-ray Diffraction Analysis

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering precise measurements of bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray crystallography is the gold standard for determining the precise molecular structure of a compound in the solid state. researchgate.netmdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. Although a specific crystal structure for this compound has not been published, analysis of related thiazole and dithiazole structures allows for well-founded predictions of its molecular geometry. mdpi.commdpi.com

The central 1,3-thiazole ring is expected to be essentially planar. mdpi.com The bond lengths and angles within the ring and involving the substituents would be influenced by the electronegativity of the chlorine and sulfur atoms. The analysis would precisely define the geometry of the sulfonyl chloride group and its orientation relative to the thiazole ring. Furthermore, this technique would reveal how the molecules pack together in the crystal lattice, highlighting any significant intermolecular interactions such as halogen bonds (C-Cl···N or C-Cl···O) or other short contacts that dictate the solid-state architecture. mdpi.com

Table 2: Expected Structural Parameters from X-ray Crystallography

| Parameter | Description | Expected Finding |

|---|---|---|

| Ring Planarity | Deviation of ring atoms from a mean plane. | The 1,3-thiazole ring is expected to be highly planar. mdpi.com |

| Bond Lengths | Distances between bonded atoms (e.g., C-S, C=N, C-Cl, S-Cl). | Provides insight into bond order and electronic effects of substituents. |

| Bond Angles | Angles between adjacent bonds (e.g., C-S-C, N-C-Cl). | Defines the local geometry around each atom in the molecule. |

| Torsion Angles | Defines the conformation of the sulfonyl chloride group relative to the ring. | Determines the three-dimensional shape of the molecule. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal. | Identifies forces like halogen bonding that govern crystal packing. mdpi.com |

The solid-state form of a chemical compound can significantly influence its physical properties. Co-crystals are multi-component crystalline solids where different neutral molecules are held together in the same crystal lattice by non-covalent interactions. nih.govnih.gov Polymorphs are different crystalline forms of the same compound. dntb.gov.ua

Investigating the potential for this compound to form co-crystals or exhibit polymorphism is crucial for understanding and controlling its solid-state behavior. Co-crystallization could be explored by combining it with other molecules (co-formers) that can participate in hydrogen or halogen bonding. nih.govworktribe.com The presence of multiple chlorine atoms and the sulfonyl group provides sites for such interactions.

Polymorphism can arise from different packing arrangements of the molecules in the crystal lattice, which can be influenced by crystallization conditions such as solvent and temperature. dntb.gov.uaijper.org Each polymorph would have a unique crystal structure and, consequently, distinct physical properties. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and microscopy are used to screen for and characterize different solid forms.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. slideshare.net The resulting spectrum provides information about the electronic structure of a molecule, particularly the nature of its conjugated systems and chromophores.

The this compound molecule contains a thiazole ring, which is a chromophore. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands.

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and sulfur atoms, to a π* antibonding orbital. These are generally lower in energy and have lower intensity compared to π → π* transitions. slideshare.net

The substituents on the thiazole ring—two chlorine atoms and a sulfonyl chloride group—are expected to act as auxochromes. These groups can influence the energy of the electronic transitions, typically causing a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The specific absorption maxima (λmax) would be sensitive to the solvent used for the measurement, a phenomenon known as solvatochromism. researchgate.net

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₃Cl₃NO₂S₂ |

| 3,4-dichloro-1,2,5-thiadiazole | C₂Cl₂N₂S |

V. Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to the theoretical examination of Dichloro-1,3-thiazole-5-sulfonyl chloride, providing a framework to predict its molecular properties with a high degree of accuracy. These calculations solve the Schrödinger equation for the molecule, yielding information about its electronic structure and energy.

The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. mdpi.com Theoretical studies on related thiazole (B1198619) derivatives often employ Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p), to achieve a balance between computational cost and accuracy. kbhgroup.innih.gov

The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For the this compound molecule, the presence of electronegative chlorine atoms and the sulfonyl chloride group significantly influences the electronic distribution and geometry of the thiazole ring.

Subsequent to geometry optimization, an analysis of the electronic structure reveals fundamental properties. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly insightful, as it visualizes the regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. For thiazole derivatives, the nitrogen atom typically exhibits a region of negative potential, while the hydrogen atoms and areas around the electron-withdrawing groups show positive potential.

Table 1: Illustrative Optimized Geometrical Parameters for a Thiazole Derivative (Calculated using DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-N3 | 1.30 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| S1-C2 | 1.73 | |

| C2-Cl | 1.71 | |

| C4-Cl | 1.70 | |

| C5-S(O2) | 1.78 | |

| S-O | 1.43 | |

| S-Cl | 2.07 | |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 115.0 | |

| C4-C5-S1 | 111.5 | |

| C5-S1-C2 | 91.0 | |

| S1-C2-N3 | 112.0 |

Note: This data is representative of typical thiazole structures and is for illustrative purposes. Actual values for this compound would require a specific computational study.

A significant advantage of quantum mechanical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental spectra. Theoretical calculations can provide valuable information on the vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, calculates the normal modes of vibration. kbhgroup.in The predicted frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. For this compound, characteristic vibrational modes would include the stretching of the C=N, C-S, C-Cl, and S=O bonds, as well as the bending and deformation modes of the thiazole ring.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict NMR chemical shifts (¹H and ¹³C). mdpi.com These theoretical shifts are calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to confirm the molecular structure. The electronic environment of each nucleus, influenced by the electron-withdrawing and donating groups, determines its chemical shift.

Table 2: Illustrative Predicted Spectroscopic Data for a Dichloro-thiazole Moiety

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (ppm) | |

| C2 | 155-165 |

| C4 | 140-150 |

| C5 | 125-135 |

| Selected Vibrational Frequencies (cm⁻¹) | |

| C=N stretch | 1600-1650 |

| S=O asymmetric stretch | 1350-1400 |

| S=O symmetric stretch | 1150-1200 |

| C-Cl stretch | 700-800 |

Note: These values are estimations based on known data for similar functional groups and are for illustrative purposes only.

Reactivity and Reaction Mechanism Studies

Computational chemistry is also instrumental in understanding the reactivity of this compound and elucidating potential reaction mechanisms.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

Table 3: Illustrative Frontier Molecular Orbital Energies for a Halogenated Thiazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 to -8.5 |

| LUMO | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

Note: This data is representative and serves as an example. The actual values are dependent on the specific molecule and the level of theory used.

To study a chemical reaction in detail, computational chemists map the potential energy surface (PES). The PES is a multidimensional surface that represents the energy of a system as a function of the positions of its atoms. By mapping the PES, it is possible to identify the minimum energy pathways for a reaction, from reactants to products, via a transition state.

The transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. Locating the transition state structure is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Vibrational frequency calculations are used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

In addition to FMO theory, various reactivity descriptors derived from DFT can be used to predict the reactive behavior of this compound.

Global reactivity descriptors , such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), provide a general measure of a molecule's reactivity. mdpi.com

Chemical Potential (μ): Indicates the tendency of electrons to escape from a system.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

Local reactivity descriptors , such as Fukui functions and the Molecular Electrostatic Potential (MEP) , provide information about the reactivity of specific atomic sites within the molecule. chemrxiv.org The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. The MEP, as mentioned earlier, visually represents the charge distribution and is a reliable guide to the sites of electrostatic interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. By simulating the interactions of the atoms over time, MD provides a view of the dynamic evolution of the system, offering detailed information on conformational changes and the influence of the surrounding environment.

The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the thiazole ring to the sulfonyl chloride group (C5-S bond). This rotation dictates the spatial orientation of the sulfonyl chloride moiety relative to the heterocyclic ring. While the thiazole ring itself is rigid, different rotational isomers (conformers) can exist, which may influence the molecule's reactivity and interaction with other species.

MD simulations can be employed to explore the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them. Although specific MD studies on this compound are not prevalent in public literature, the principles of conformational analysis can be applied. The primary dihedral angle of interest would be Cl-S-C5-C4.

Tautomerism, the interconversion of structural isomers, is not a significant feature for the stable form of the this compound ring under typical conditions. The aromaticity of the thiazole ring provides a significant energy barrier to tautomeric shifts.

Table 1: Hypothetical Conformational States of this compound

This table illustrates potential low-energy conformational states based on the rotation of the sulfonyl chloride group. The energy values are hypothetical and would require specific quantum mechanical calculations to be confirmed.

| Conformer | Dihedral Angle (Cl-S-C5-C4) | Relative Energy (kcal/mol) | Description |

| A | ~0° | High | Eclipsed conformation, likely high steric hindrance between the chlorine on the sulfonyl group and the chlorine at the C4 position of the thiazole ring. |

| B | ~90° | Low | A likely stable conformer where the sulfonyl group is perpendicular to the plane of the thiazole ring, minimizing steric clash. |

| C | ~180° | Moderate | Anti-periplanar conformation, potentially representing another local energy minimum, though with some steric interaction. |

The reactivity of the sulfonyl chloride group is highly susceptible to solvent effects. mdpi.com Solvolysis, the reaction with the solvent, is a common pathway for sulfonyl chlorides and is believed to proceed through a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur atom. mdpi.com The choice of solvent can dramatically alter the rate and outcome of reactions involving this compound.

MD simulations incorporating explicit solvent molecules can model the solvation shell around the molecule. These simulations reveal how solvent molecules orient themselves around the electrophilic sulfur atom of the sulfonyl chloride and how they might stabilize transition states. For instance, polar protic solvents (e.g., water, alcohols) can stabilize the leaving chloride ion and participate directly in nucleophilic attack, while polar aprotic solvents (e.g., dichloromethane (B109758), acetonitrile) primarily influence reactivity through dielectric effects. evitachem.com

The Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis of sulfonyl chlorides. mdpi.com For a related heteroaromatic sulfonyl chloride, correlations have been established in various solvents, yielding sensitivity parameters (ℓ and m) that quantify the response of the reaction rate to changes in solvent nucleophilicity and ionizing power. mdpi.com A similar approach could be applied to this compound to quantify solvent effects on its reactivity.

Table 2: Predicted Influence of Solvent Type on the Reactivity of this compound

| Solvent Type | Example Solvents | Expected Effect on SN2 Reactivity | Rationale |

| Polar Protic | Water, Ethanol | High reaction rate | Solvents can act as nucleophiles and stabilize the leaving chloride ion through hydrogen bonding. |

| Polar Aprotic | Acetonitrile, DMF | Moderate reaction rate | Solvents stabilize the polar transition state but are less effective at solvating the leaving group compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Low reaction rate | Poor stabilization of the polar transition state and the leaving chloride ion. |

QSAR and QSPR Studies (Excluding Biological Activity)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to build mathematical models correlating the chemical structure of compounds with their activity or properties.

Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the chemical reactivity of this compound in various reactions, such as its reaction with a series of amines to form sulfonamides. These models typically use molecular descriptors calculated from the compound's structure to predict a measure of reactivity, such as a reaction rate constant (k).

For this compound, relevant descriptors would include:

Electronic Descriptors: Atomic charges on the sulfur and adjacent carbon atoms, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potential maps. These describe the electrophilicity of the sulfonyl chloride group.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters) that quantify the bulkiness around the reaction center.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

A hypothetical QSRR model could take the form of a multiple linear regression equation: log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model would allow for the prediction of reactivity for novel, related thiazole sulfonyl chlorides without the need for experimental synthesis and measurement.

Table 3: Relevant Molecular Descriptors for QSRR Modeling of this compound Reactivity

| Descriptor Class | Specific Descriptor Example | Information Provided |

| Electronic | Mulliken charge on the Sulfur atom | Quantifies the electrophilicity of the reaction center. |

| Electronic | LUMO (Lowest Unoccupied Molecular Orbital) Energy | Indicates susceptibility to nucleophilic attack. A lower LUMO energy suggests higher reactivity. |

| Steric | Verloop Steric Parameters | Describes the size and shape of the substituents on the thiazole ring. |

| Quantum Chemical | Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar reactants and solvents. |

The synthetic accessibility (SA) of a molecule is a crucial factor in chemical research, estimating how easily a compound can be synthesized. nih.gov This is often quantified using a synthetic accessibility score (SA Score), which is typically calculated based on the analysis of molecular fragments and their frequency in large chemical databases like PubChem. mdpi.com A lower score generally indicates that a molecule is easier to synthesize.

The SA score for this compound would be calculated by deconstructing the molecule into its fundamental fragments (e.g., a dichlorinated thiazole ring, a sulfonyl chloride functional group) and summing penalties for fragment rarity and molecular complexity (e.g., stereocenters, non-standard ring systems). While a specific pre-calculated score is not available in the reviewed literature, the presence of a functionalized heterocyclic ring suggests a moderate complexity.

Predicting reaction yields is a more complex challenge that is increasingly being addressed with machine learning models. nih.gov For a reaction involving this compound, such as its conversion to a sulfonamide, a predictive model would be trained on a large dataset of similar reactions. The model would use features (descriptors) of the reactants, reagents, and solvent to predict the percent yield. nih.gov These features can include molecular fingerprints (like ECFP4) that encode structural information. mdpi.comnih.gov Such tools can help chemists prioritize synthetic routes that are more likely to be successful. nih.gov

Table 4: Hypothetical Fragment Contribution to the Synthetic Accessibility Score of this compound

| Molecular Fragment | Description | Frequency in Databases | Estimated SA Score Contribution |

| 1,3-Thiazole ring | A common five-membered heterocycle. | High | Low (Favorable) |

| Dichloro-substitution | Substitution with two chlorine atoms. | Moderate | Moderate |

| Sulfonyl Chloride group | A reactive functional group used in synthesis. | High | Low (Favorable) |

| Overall Complexity | Small, rigid molecule with no stereocenters. | Low | Low (Favorable) |

| Combined Estimate | --- | --- | Likely in the "easy to synthesize" range (e.g., 2.5 - 4 on a 1-10 scale). researchgate.net |

Vi. Applications in Chemical Synthesis and Materials Science Non Clinical Focus

Dichloro-1,3-thiazole-5-sulfonyl chloride as a Versatile Building Block

The reactivity of this compound, conferred by its sulfonyl chloride group and chlorinated thiazole (B1198619) core, makes it a highly adaptable component in synthetic chemistry. The thiazole ring itself is a privileged scaffold, appearing in numerous functional molecules and materials, which underscores the utility of its derivatives. nih.govbepls.com

The this compound molecule is an exemplary building block for constructing more elaborate heterocyclic systems. The thiazole pharmacophore is a foundational component in the design of a wide array of compounds, and methods for its integration are of significant interest. nih.gov The sulfonyl chloride group is particularly useful for introducing sulfonamide functionalities by reacting with primary or secondary amines, a common strategy for linking molecular fragments. orgsyn.org This reaction is a cornerstone in building complex molecules where the sulfonamide bridge connects the dichloro-thiazole unit to other cyclic or acyclic structures.

Furthermore, the chlorine atoms on the thiazole ring represent additional sites for nucleophilic substitution reactions, allowing for the sequential and controlled addition of different functionalities. This multi-faceted reactivity enables chemists to use this compound as a central scaffold, elaborating its structure to produce novel, complex heterocyclic frameworks with tailored properties. The synthesis of fused ring systems, such as pyranothiazoles or thiazolopyrimidines, often relies on precursors with reactive handles like those present on this molecule.

Arylsulfonyl chlorides are recognized as pivotal precursors for a diverse range of functional groups, including sulfonate esters, sulfones, and sulfinic acids. orgsyn.org this compound serves this role effectively, providing a gateway to a variety of thiazole-containing derivatives. Its utility as a precursor is rooted in the reliable reactivity of the sulfonyl chloride moiety. orgsyn.orgorganic-chemistry.org

The compound's structure is registered in chemical databases, confirming its identity and availability for synthetic applications. uni.lufluorochem.co.uk Researchers utilize such precursors to introduce the robust and electronically distinct dichloro-thiazole ring into larger molecular designs. This is valuable in the field of materials science, where the electronic properties and stability of the thiazole ring can be harnessed. The ability to convert the sulfonyl chloride into other functional groups allows for multi-step synthetic sequences, making it a strategic component in the total synthesis of complex target molecules.

Table 1: Key Reactions of the Sulfonyl Chloride Group

This interactive table summarizes the primary transformations of the sulfonyl chloride functional group, which is central to the role of this compound as a synthetic precursor.

| Reactant | Product Functional Group | Reaction Name | Significance |

| Amine (R-NH₂) | Sulfonamide | Sulfonamidation | Forms stable links to other molecules; crucial for building complex frameworks. orgsyn.org |

| Alcohol (R-OH) | Sulfonate Ester | Esterification | Creates esters that can be used as leaving groups or for further modification. orgsyn.org |

| Water (H₂O) | Sulfonic Acid | Hydrolysis | Converts the sulfonyl chloride to the corresponding acid. |

| Friedel-Crafts Catalyst | Sulfone | Friedel-Crafts | Forms carbon-sulfur bonds, linking the thiazole ring to aromatic systems. orgsyn.org |

Applications in Polymer Chemistry and Functional Materials

The unique combination of a stable heterocyclic ring and multiple reactive sites makes this compound a candidate for applications in materials science, particularly in the development of functional polymers.